molecular formula C10H11N3O B13330654 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol

Cat. No.: B13330654
M. Wt: 189.21 g/mol
InChI Key: KBVNOZLIVPKYEW-UHFFFAOYSA-N
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Description

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol is a heterocyclic compound featuring a phenol moiety linked via a methylene bridge to a 4-amino-1H-pyrazole ring. This structure combines the electron-rich phenolic hydroxyl group with the nucleophilic amino group on the pyrazole, making it a candidate for diverse applications, including enzyme inhibition and coordination chemistry. Its synthesis likely involves condensation or coupling reactions, as seen in structurally related compounds .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-[(4-aminopyrazol-1-yl)methyl]phenol

InChI

InChI=1S/C10H11N3O/c11-9-5-12-13(7-9)6-8-1-3-10(14)4-2-8/h1-5,7,14H,6,11H2

InChI Key

KBVNOZLIVPKYEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-aminophenol with 4-formylpyrazole under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Observations:

Tyrosinase Inhibition: The thiazole derivative (IC₅₀ = 29.71 µM) outperforms kojic acid, suggesting heterocyclic substituents enhance binding to enzyme active sites . The target compound’s amino group may similarly engage in hydrogen bonding or π-π interactions, though its potency remains unverified.

Hydrogen Bonding: Compounds with phenolic groups (e.g., ’s dual phenol) exhibit intramolecular H-bonding between the hydroxyl and pyrazole nitrogen, stabilizing molecular conformation and influencing solubility .

Electron Effects: Substituents like methoxy () or chlorine () alter electronic properties.

Lipophilicity : Methyl () or phenyl groups () increase hydrophobicity, which may improve membrane permeability but reduce aqueous solubility.

Pharmacological and Kinetic Insights

  • Tyrosinase Inhibition: The bis-thiazole analog () shows competitive inhibition via Lineweaver-Burk analysis, suggesting substrate mimicry. The target compound’s amino-pyrazole group could similarly interact with tyrosinase’s copper center .
  • Anticancer Potential: Pyrazole-pyrimidine hybrids () and fluorophenyl derivatives () demonstrate antiproliferative activity, implying that the target compound’s amino and phenol groups might synergize in targeting kinases or DNA repair pathways.

Physicochemical Properties

  • Solubility: Phenolic hydroxyl groups enhance water solubility via H-bonding, whereas methyl or chloro substituents () reduce it.
  • logP : Predicted logP values for analogs range from 1.5 (hydroxyl-rich) to 3.2 (methyl/phenyl-substituted), suggesting the target compound may have moderate lipophilicity.

Biological Activity

4-[(4-Amino-1H-pyrazol-1-YL)methyl]phenol, a compound featuring a pyrazole moiety, has garnered significant interest due to its diverse biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, with a focus on its pharmacological potential.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods involving the reaction of substituted phenols with pyrazole derivatives. For instance, one common synthetic route involves treating a phenolic compound with a pyrazole derivative in the presence of appropriate catalysts and solvents, which results in high yields of the target compound.

Biological Activities

The biological activities of this compound can be classified into several categories:

Antimicrobial Activity

Research indicates that compounds containing pyrazole rings exhibit potent antimicrobial properties. For example, studies have shown that derivatives similar to this compound demonstrate significant activity against various strains of bacteria and fungi, including Candida albicans and Cryptococcus neoformans .

MicroorganismActivity (MIC µg/mL)
Candida albicans15
Cryptococcus neoformans20

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, one study reported an IC50 value of less than 10 µM against human breast cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria.

Case Study 2: Anticancer Mechanisms
In another investigation, the mechanism of action was explored using human cancer cell lines. The study revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with apoptosis induction .

Research Findings

Recent research highlights the multifaceted biological activities associated with this compound:

  • Antifungal Activity : Effective against Candida albicans and Cryptococcus neoformans.
  • Anticancer Properties : Demonstrated cytotoxic effects on various cancer cell lines with low IC50 values.
  • Anti-inflammatory Potential : Inhibition of pro-inflammatory markers suggests therapeutic potential in inflammatory diseases.

Q & A

Q. What advanced computational tools are recommended for predicting this compound’s physicochemical properties?

  • Tools : Use Schrödinger’s QikProp for logP and solubility predictions or Gaussian for electrostatic potential mapping. Molecular docking (AutoDock Vina) models interactions with biological targets .

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